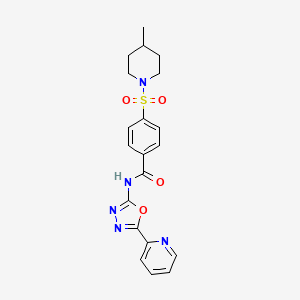

4-(4-甲基哌啶-1-基)磺酰基-N-(5-吡啶-2-基-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

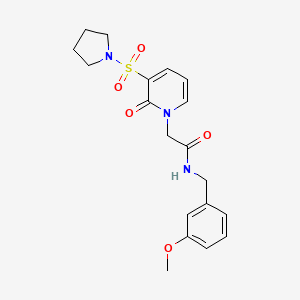

The compound 4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a multifaceted molecule that incorporates several pharmacophoric elements, such as the piperidine sulfonyl group, the pyridine ring, and the 1,3,4-oxadiazole moiety. These structural features are known to contribute to a wide range of biological activities, making the compound a potential candidate for pharmaceutical development.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic acids, which are transformed into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of related benzothiazine derivatives has been elucidated using 1H-NMR spectroscopy and X-ray diffraction analysis. These techniques have revealed that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle, affecting the compound's biological activity . Similarly, the molecular structure of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide has been characterized using various spectroscopic methods, indicating the importance of the sulfonyl and pyridine groups in the molecule's overall conformation .

Chemical Reactions Analysis

The chemical reactivity of the sulfonyl group in related compounds has been shown to influence the acylation of amines. For example, the presence of a sulfo group can prevent the acylation of sterically hindered amines, as observed in the interaction of aminopyridines with imidazolide . This suggests that the sulfonyl group in 4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide may also play a critical role in its chemical reactivity and potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulphonamide derivatives are influenced by their molecular structure. For instance, the molar conductance data of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide indicate that these complexes are non-electrolytes . The electronic transitions observed in UV-VIS spectroscopy suggest the presence of ligand-metal charge transfer, which is characteristic of the complexation of sulphonamide derivatives with transition metals. These properties are essential for understanding the potential biological and catalytic applications of the compound.

科学研究应用

抗菌评估

- 具有 1,3,4-恶二唑、磺酰基和哌啶官能团的化合物,包括 4-(4-甲基哌啶-1-基)磺酰基-N-(5-吡啶-2-基-1,3,4-恶二唑-2-基)苯甲酰胺的衍生物,已显示出有价值的抗菌特性 (Aziz‐ur‐Rehman 等人,2017 年).

抗癌剂

- 4-(4-甲基哌啶-1-基)磺酰基-N-(5-吡啶-2-基-1,3,4-恶二唑-2-基)苯甲酰胺的衍生物已被研究其作为抗癌剂的潜力。研究表明对癌细胞系具有中等的细胞毒性,突出了它们在癌症治疗中的潜力 (K. Redda 和 Madhavi Gangapuram,2007 年).

抗氧化剂评估

- 该化合物的某些衍生物已对其抗氧化特性进行了研究,在保护免受氧化应激诱导的 DNA 损伤方面显示出有希望的结果 (S. Bondock, Shymaa Adel 和 H. Etman,2016 年).

合成和表征

- 该化合物及其衍生物已合成并表征,为它们的化学结构和潜在治疗应用提供了宝贵的见解。这些研究包括详细的光谱分析和生物学评估 (H. Khalid 等人,2016 年).

分子对接研究

- 衍生物的分子对接研究已进行,以了解它们与生物靶标(如酶)的相互作用。这项研究在药物发现和开发中至关重要,尤其是在了解这些化合物如何与特定蛋白质结合并抑制它们方面 (H. Khalid 等人,2016 年).

抗结核活性

- 已合成并评估了新衍生物的抗结核活性。这些研究在寻找治疗结核病的新方法方面具有重要意义,证明了该化合物在解决各种传染病方面的多功能性 (N. Nayak 等人,2016 年).

属性

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-14-9-12-25(13-10-14)30(27,28)16-7-5-15(6-8-16)18(26)22-20-24-23-19(29-20)17-4-2-3-11-21-17/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWASTCPVFESFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)